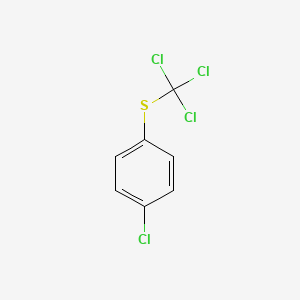
6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C9H9BF4O3 . It has a molecular weight of 251.97 . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid are not available in the search results, boronic acids are generally involved in Suzuki-Miyaura cross-coupling reactions . They are also used in the synthesis of biologically active molecules .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BF4O3/c1-2-17-6-4-3-5 (9 (12,13)14)8 (11)7 (6)10 (15)16/h3-4,15-16H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Boronic acids, including 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
科学的研究の応用
Catalysis in Organic Synthesis
6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid and its analogs have been utilized as catalysts or intermediates in various organic synthesis reactions. For instance, related phenylboronic acids have catalyzed dehydrative amidation between carboxylic acids and amines, highlighting their role in facilitating bond formation essential for constructing complex molecules such as peptides (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).
Enzyme-free Glucose Sensing
Innovations in materials science have leveraged the unique properties of fluoro-containing phenylboronic acids for applications beyond traditional organic synthesis. For example, a monomer incorporating a fluoro-containing phenylboronic acid moiety was synthesized for enzyme-free glucose sensing at physiological conditions, demonstrating the material's utility in biomedical sensors and devices (Wenjing Bao et al., 2021).
Organoboron Compounds in Analytical Chemistry
Organoboron compounds, including derivatives of phenylboronic acids, have found use as Lewis acid receptors for fluoride ions in polymeric membranes. This application is particularly relevant in the development of selective sensors and analytical techniques, where the specific interaction between boronic acids and fluoride ions can be harnessed to detect and measure fluoride concentrations (Martyna Jańczyk et al., 2012).
Development of Hyperbranched Polymers
Research into new polymeric materials has also benefited from the introduction of phenylboronic acid derivatives. A study on the synthesis and characterization of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer showcases how such compounds can serve as building blocks for advanced polymers with specific properties, including high thermal stability and glass transition temperatures (Susanta Banerjee et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
将来の方向性
作用機序
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules containing hydroxyl groups .
Pharmacokinetics
The pharmacokinetics of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .
Result of Action
Boronic acids are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer activities, depending on their specific structures and targets .
Action Environment
The action, efficacy, and stability of 6-Ethoxy-2-fluoro-3-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s action can be affected by the pH of the environment, as boronic acids can exist in two forms (trigonal and tetrahedral) depending on the pH .
特性
IUPAC Name |
[6-ethoxy-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c1-2-17-6-4-3-5(9(12,13)14)8(11)7(6)10(15)16/h3-4,15-16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJDNBLYKZDOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C(F)(F)F)OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloromethyl-[1,3]dithiepane; 95%](/img/structure/B6330715.png)











